N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: is a specialized organic compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a fluorine atom, an ethyl group, and a boronic ester group, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method is the two-step substitution reaction . Initially, a suitable precursor, such as 2-fluoro-5-bromobenzamide, undergoes a nucleophilic substitution reaction with a boronic ester derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the substitution.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Large-scale reactors are used to maintain consistent temperature and pressure, ensuring the reproducibility of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is versatile in its reactivity and can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution Reactions: It is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it acts as a boronic acid derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution Reactions: Coupling products, such as biaryls or substituted aromatic compounds.
Scientific Research Applications
Chemistry: N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is widely used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Its role in the Suzuki-Miyaura coupling makes it invaluable for forming carbon-carbon bonds.
Biology: The compound is used in the development of fluorescent probes and imaging agents due to its fluorine atom, which can enhance the fluorescence properties of biological molecules.
Medicine: It serves as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases, including cancer and inflammatory conditions.
Industry: Beyond laboratory research, this compound is utilized in the chemical industry for the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism by which N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects primarily involves its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid derivative undergoes transmetalation with a palladium catalyst, followed by the formation of a carbon-carbon bond with an aryl halide. The molecular targets and pathways involved are typically the palladium catalyst and the organic substrates undergoing the coupling reaction.
Comparison with Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide stands out due to its specific structural features, such as the presence of the ethyl group and the fluorine atom, which influence its reactivity and applications. These features make it particularly suitable for specific cross-coupling reactions and the synthesis of fluorinated compounds, which are often challenging to achieve with other boronic acid derivatives.
Properties
IUPAC Name |
N-ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BFNO3/c1-6-18-13(19)11-9-10(7-8-12(11)17)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTRTULBEYHRRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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